molecular formula C22H21ClN6O4 B2673341 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 863019-66-3

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2673341
CAS RN: 863019-66-3
M. Wt: 468.9
InChI Key: ZGBUWFRRNMRZKH-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound likely includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .

Scientific Research Applications

c-Met Kinase Inhibition

The compound has demonstrated promising activity as a c-Met kinase inhibitor. In a study, it exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . Further investigations, including dose-dependent experiments, fluorescence staining, cell cycle assays, and docking studies, support its potential as a c-Met kinase inhibitor.

Triazolo[4,5-d]pyrimidine Scaffold

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, present in this compound, serves as a valuable template for designing new inhibitors. Researchers can explore modifications around this scaffold to enhance its potency, selectivity, and drug-like properties .

5-Amino-1,2,3-triazole Synthesis

The compound contains a 1,2,3-triazole moiety. Researchers interested in triazole chemistry may find this compound relevant, especially considering the recent advances in transition-metal-free synthesis of 1,2,3-triazoles .

Future Directions

Given the interest in [1,2,3]triazolo[4,5-d]pyrimidines in medicinal chemistry, future research could focus on exploring the biological activity of this compound and its potential as a therapeutic agent .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4/c1-32-17-7-6-14(10-18(17)33-2)8-9-24-19(30)12-28-13-25-21-20(22(28)31)26-27-29(21)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUWFRRNMRZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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